molecular formula C35H44N2O10S2 B3067758 Cy3 diacid(diso3) CAS No. 146397-17-3

Cy3 diacid(diso3)

Cat. No.: B3067758
CAS No.: 146397-17-3
M. Wt: 716.9 g/mol
InChI Key: AYFNGAVPORGJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy3 diacid(diso3), also known as Cyanine3 diacid, is a highly fluorescent dye belonging to the cyanine dye family. It is widely used in various scientific fields due to its excellent photostability and bright fluorescence properties. The compound has a molecular formula of C35H44N2O10S2 and a molecular weight of 716.86 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy3 diacid(diso3) typically involves the reaction of a cyanine dye precursor with a diacid derivative. The process includes several steps:

    Formation of the Cyanine Dye Precursor: This involves the condensation of a quaternary ammonium salt with a reactive intermediate, such as a malononitrile derivative.

    Coupling with Diacid Derivative: The cyanine dye precursor is then coupled with a diacid derivative under controlled conditions to form Cy3 diacid(diso3).

Industrial Production Methods

Industrial production of Cy3 diacid(diso3) follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Condensation Reactions: Using industrial reactors to ensure uniform mixing and temperature control.

    Purification: Employing techniques such as recrystallization and chromatography to obtain high-purity Cy3 diacid(diso3).

Chemical Reactions Analysis

Types of Reactions

Cy3 diacid(diso3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert Cy3 diacid(diso3) into its reduced forms.

    Substitution: The dye can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of Cy3 diacid(diso3).

    Reduction: Reduced forms of the dye.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Cy3 diacid(diso3) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cy3 diacid(diso3) involves its ability to absorb light at specific wavelengths and emit fluorescence. The molecular targets include nucleic acids and proteins, where the dye binds and allows for visualization under fluorescence microscopy. The pathways involved include energy transfer processes that result in the emission of light.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy3 diacid(diso3) is unique due to its superior photostability and bright fluorescence, making it highly suitable for long-term imaging studies and applications requiring high sensitivity.

Properties

IUPAC Name

1-(5-carboxypentyl)-2-[(E,3E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N2O10S2/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFNGAVPORGJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cy3 diacid(diso3)
Reactant of Route 2
Reactant of Route 2
Cy3 diacid(diso3)
Reactant of Route 3
Cy3 diacid(diso3)
Reactant of Route 4
Reactant of Route 4
Cy3 diacid(diso3)
Reactant of Route 5
Reactant of Route 5
Cy3 diacid(diso3)
Reactant of Route 6
Reactant of Route 6
Cy3 diacid(diso3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.